3-Chloroimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H5ClN2 . It has a molecular weight of 152.58 .
Synthesis Analysis
The synthesis of 3-Chloroimidazo[1,5-a]pyridine and similar compounds has been explored in various studies . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of 3-Chloroimidazo[1,5-a]pyridine consists of a fused bicyclic system with a chlorine atom attached . The exact mass of the molecule is 152.01400 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloroimidazo[1,5-a]pyridine include a density of 1.25g/cm3, a boiling point of 493.2ºC at 760mmHg, and a melting point of 42-47 °C .Scientific Research Applications
Agrochemicals and Pharmaceuticals
Imidazo[1,5-a]pyridine serves as a significant structural component in a plethora of agrochemicals and pharmaceuticals. Researchers have dedicated decades to synthesizing this compound, and now numerous transformations allow convenient access to it from readily available starting materials . The versatility of 3-Chloroimidazo[1,5-a]pyridine makes it a valuable building block for designing novel drugs and crop protection agents.
Materials Science
The unique chemical structure of imidazo[1,5-a]pyridine derivatives has attracted attention in materials science. These compounds exhibit interesting optical behaviors and can be incorporated into various materials. Potential applications include:
- Confocal Microscopy and Imaging : Imidazo[1,5-a]pyridine derivatives act as emitters in confocal microscopy, enabling high-resolution imaging of biological samples .
Anti-Cancer Agents
Researchers have explored the potential of imidazo[1,5-a]pyridine analogues as anti-cancer drugs. These compounds exhibit promising activity against cancer cells. For instance, the compound Q203 demonstrated significant reduction in bacterial load in a tuberculosis mouse model .
Synthetic Methodologies
Recent synthetic methodologies have facilitated the construction of imidazo[1,5-a]pyridine. Key approaches include:
Regioisomer Formation
New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. Asymmetrical 1,3-diketones lead to the formation of a mixture of regioisomers .
Safety and Hazards
3-Chloroimidazo[1,5-a]pyridine is classified as a dangerous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, the development of new synthetic methods and the exploration of the biological activities of 3-Chloroimidazo[1,5-a]pyridine and similar compounds could be a promising direction for future research .
properties
IUPAC Name |
3-chloroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHDKLDLEMGMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroimidazo[1,5-a]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.